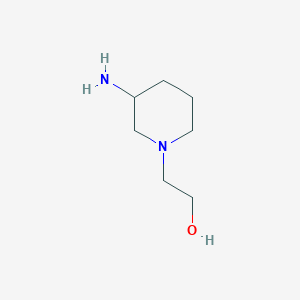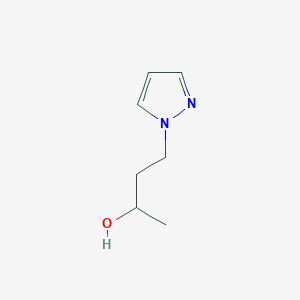
4-(1H-pyrazol-1-yl)butan-2-ol
Descripción general
Descripción
“4-(1H-pyrazol-1-yl)butan-2-ol” is a chemical compound with the CAS Number: 1250425-31-0 . It has a molecular weight of 140.19 and its IUPAC name is 4-(1H-pyrazol-1-yl)-2-butanol . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “4-(1H-pyrazol-1-yl)butan-2-ol” is 1S/C7H12N2O/c1-7(10)3-6-9-5-2-4-8-9/h2,4-5,7,10H,3,6H2,1H3 .Physical And Chemical Properties Analysis
“4-(1H-pyrazol-1-yl)butan-2-ol” is a liquid at room temperature .Aplicaciones Científicas De Investigación
Application 1: Synthesis of Copper Complexes
- Scientific Field : Chemistry
- Summary of the Application : The compound “4-(1H-pyrazol-1-yl)butan-2-ol” is used as a supporting ligand for new copper (II) and copper (I) phosphane complexes .
- Methods of Application : The ligands react with copper in the presence of triphenylphosphine coligand (PPh3) to stabilize copper in the +1 oxidation state, avoiding oxidation to Cu (II) .
- Results or Outcomes : The new compounds were characterized by CHN analysis, 1 H-NMR, 13 C-NMR, FT-IR spectroscopy, and electrospray ionization mass spectrometry (ESI-MS) .
Application 2: Antimicrobial and Anti-inflammatory Agent
- Scientific Field : Pharmacy
- Summary of the Application : Pyrazole derivatives, including “4-(1H-pyrazol-1-yl)butan-2-ol”, have been found to exhibit antimicrobial and anti-inflammatory activities .
- Methods of Application : The exact methods of application are not specified, but typically these compounds would be administered in a suitable pharmaceutical formulation .
- Results or Outcomes : The outcomes of these applications are not specified in the source, but the implication is that these compounds could potentially be used in the treatment of infections and inflammatory conditions .
Application 3: Antihypertensive and Antipyretic Agent
- Scientific Field : Pharmacy
- Summary of the Application : Pyrazole derivatives, including “4-(1H-pyrazol-1-yl)butan-2-ol”, have been found to exhibit antihypertensive and antipyretic activities .
- Methods of Application : The exact methods of application are not specified, but typically these compounds would be administered in a suitable pharmaceutical formulation .
- Results or Outcomes : The outcomes of these applications are not specified in the source, but the implication is that these compounds could potentially be used in the treatment of high blood pressure and fever .
Application 4: Synthesis of Ketone Compounds
- Scientific Field : Chemistry
- Summary of the Application : “4-(1H-pyrazol-1-yl)butan-2-ol” is used in the synthesis of ketone compounds .
- Methods of Application : The compound reacts with strong bases by the retro-Claisen C−C bond cleavage reaction, giving rise to the formation of the species 4-phenyl-4-(1 H-pyrazol-1-yl)butan-2-one and 4-(3,5-dimethyl-1 H-pyrazol-1-yl)-4-phenylbutan-2-one .
- Results or Outcomes : This provides an efficient access to synthetically useful ketone compounds .
Application 5: Synthesis of Bioactive Chemicals
- Scientific Field : Pharmacy
- Summary of the Application : Pyrazoles, including “4-(1H-pyrazol-1-yl)butan-2-ol”, are used as scaffolds in the synthesis of bioactive chemicals .
- Methods of Application : The exact methods of application are not specified, but typically these compounds would be used in various reactions in different media .
- Results or Outcomes : The outcomes of these applications are not specified in the source, but the implication is that these compounds could potentially be used in the synthesis of a wide range of bioactive chemicals .
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
4-pyrazol-1-ylbutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-7(10)3-6-9-5-2-4-8-9/h2,4-5,7,10H,3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKIATZCBNIISLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN1C=CC=N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-pyrazol-1-yl)butan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




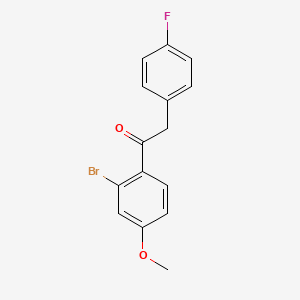
![2,3,4,5,6-Pentafluorophenyl 1-[(4-formylphenyl)formamido]-3,6,9,12-tetraoxapentadecan-15-oate](/img/structure/B1526763.png)
![[(2-Butoxyethyl)carbamoyl]formic acid](/img/structure/B1526766.png)
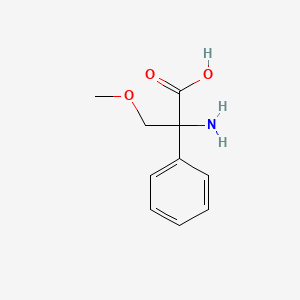
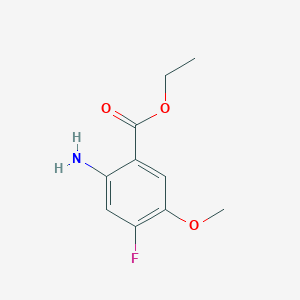
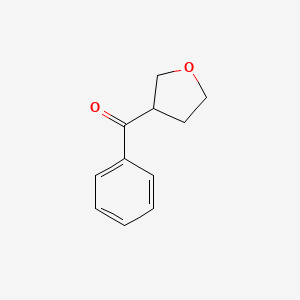
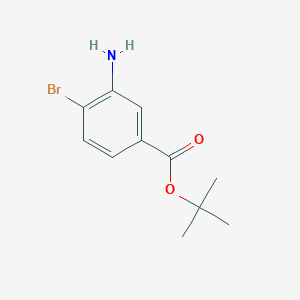
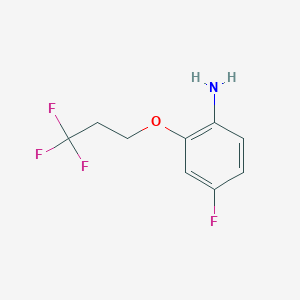
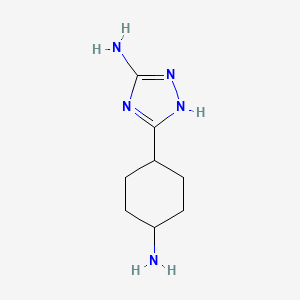
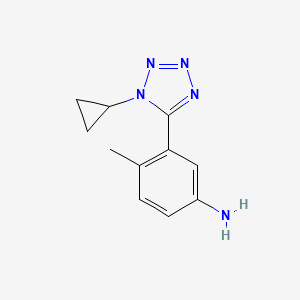
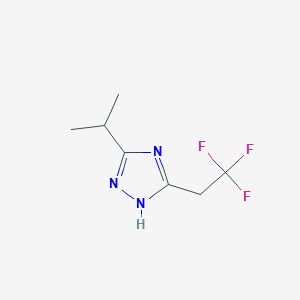
![5-[(Tert-butoxy)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B1526781.png)
